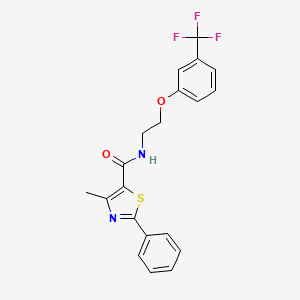

4-methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide is an organic compound known for its unique chemical structure, characterized by a thiazole ring fused with several other functional groups. This compound is significant due to its applications in various scientific fields, such as medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

The primary target of this compound is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.

Mode of Action

The compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it to regulate gene expression.

Biochemical Pathways

The activation of PPARs leads to the transcription of specific genes involved in energy metabolism, including lipid metabolism, glucose homeostasis, and cell proliferation . The compound’s interaction with PPARs can influence these biochemical pathways, leading to changes in cellular metabolism and function.

Pharmacokinetics

The presence of the trifluoromethyl group is known to play a significant role in pharmaceuticals, affecting the compound’s stability, reactivity, and lipophilicity . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The activation of PPARs by the compound can lead to a variety of cellular effects. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide can be synthesized through a multi-step reaction involving the following steps:

Formation of Thiazole Ring: : This is typically initiated by reacting a halogenated derivative with a thioamide.

Incorporation of Phenyl and Methyl Groups: : Further modification includes the addition of phenyl and methyl groups via Friedel-Crafts acylation.

Addition of Trifluoromethyl Group: : Introduction of the trifluoromethyl phenoxy group is achieved through nucleophilic substitution.

Industrial Production Methods

Industrial production methods often employ batch reactors, where precise control of temperature and reactant concentrations ensures the high yield and purity of the final compound. Advanced techniques like Continuous Flow Chemistry may also be utilized for improved efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions typically facilitated by oxidizing agents like potassium permanganate.

Reduction: : It is susceptible to reduction reactions, often using hydride donors like lithium aluminium hydride.

Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.

Substitution Reagents: : Various alkyl halides, sodium hydride as a base.

Major Products

From Oxidation: : Carboxylic acids and ketones.

From Reduction: : Primary and secondary alcohols.

From Substitution: : A range of substituted thiazoles depending on the reagents used.

Scientific Research Applications

This compound finds extensive use in scientific research, particularly in:

Chemistry: : As a building block for synthesizing more complex molecules.

Biology: : Inhibitor studies due to its potential to interact with various biological targets.

Medicine: : Potential therapeutic applications due to its unique chemical structure.

Industry: : Used in the synthesis of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-2-phenyl-N-(2-(3-chlorophenoxy)ethyl)thiazole-5-carboxamide

4-Methyl-2-phenyl-N-(2-(3-fluorophenoxy)ethyl)thiazole-5-carboxamide

Uniqueness

The presence of the trifluoromethyl group distinguishes it from other similar compounds, imparting enhanced stability and lipophilicity, leading to distinct biological and chemical properties.

This detailed exploration should provide a comprehensive understanding of 4-methyl-2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiazole-5-carboxamide

Properties

IUPAC Name |

4-methyl-2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c1-13-17(28-19(25-13)14-6-3-2-4-7-14)18(26)24-10-11-27-16-9-5-8-15(12-16)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVZRHMHRLDJRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.